N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrimidine, indole, and sulfonamide groups, which contribute to its diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Derivative: The initial step involves the synthesis of the 4,6-dimethylpyrimidine-2-ylamine through the reaction of acetylacetone with guanidine.
Indole Derivative Synthesis: The 5-methoxyindole is synthesized via Fischer indole synthesis, starting from phenylhydrazine and methoxyacetophenone.
Coupling Reaction: The pyrimidine and indole derivatives are then coupled using a suitable linker, such as an ethylamine group, under controlled conditions to form the intermediate compound.
Sulfonamide Formation: The intermediate is further reacted with sulfonyl chloride to introduce the sulfonamide group.
Final Acetamide Formation: The final step involves the acetylation of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways by inhibiting key enzymes, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another pyrimidine derivative with different linker groups.
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: A similar compound used as a corrosion inhibitor.
Uniqueness
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide is unique due to its combination of pyrimidine, indole, and sulfonamide groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H29N7O4S |
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Molecular Weight |
535.6 g/mol |
IUPAC Name |
N-[4-[[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H29N7O4S/c1-16-13-17(2)30-26(29-16)32-25(33-38(35,36)22-8-5-20(6-9-22)31-18(3)34)27-12-11-19-15-28-24-10-7-21(37-4)14-23(19)24/h5-10,13-15,28H,11-12H2,1-4H3,(H,31,34)(H2,27,29,30,32,33) |
InChI Key |
XHHCPZQNROPWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
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